Dehydro-ZINC39395747

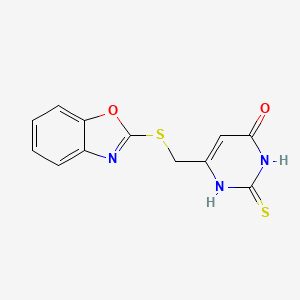

Description

Propriétés

IUPAC Name |

6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c16-10-5-7(13-11(18)15-10)6-19-12-14-8-3-1-2-4-9(8)17-12/h1-5H,6H2,(H2,13,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZUSIRGXUAECB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)NC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydro-ZINC39395747: A Technical Whitepaper on its Mechanism of Action as a Cytochrome b5 Reductase 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action for Dehydro-ZINC39395747 and its parent compound, ZINC39395747, potent inhibitors of cytochrome b5 reductase 3 (CYB5R3). By inhibiting CYB5R3, these compounds increase the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This leads to downstream effects such as augmented renal blood flow and decreased systemic blood pressure. This whitepaper synthesizes the available quantitative data, details key experimental protocols for studying these compounds, and visualizes the underlying signaling pathways and experimental workflows. The information presented is derived from the foundational study by Rahaman et al. (2015) titled, "Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b 5 Reductase 3 That Increase Nitric Oxide Bioavailability." While this compound is identified as a derivative, the primary research literature focuses quantitatively on ZINC39395747.

Introduction

Cytochrome b5 reductase 3 (CYB5R3), an NADH-dependent oxidoreductase, plays a crucial role in various cellular processes, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism.[1] Emerging evidence has highlighted its significance in cardiovascular regulation through its modulation of nitric oxide (NO) signaling.[1][2] Specifically, in the vascular wall, CYB5R3 is understood to regulate the redox state of proteins that influence NO diffusion to vascular smooth muscle cells.[1] Inhibition of CYB5R3 presents a promising therapeutic strategy for conditions associated with endothelial dysfunction and reduced NO bioavailability, such as hypertension.

ZINC39395747, a novel derivative of propylthiouracil, has been identified as a potent, cell-active inhibitor of CYB5R3.[2][3] Its derivative, this compound, is also noted, although detailed mechanistic studies in the primary literature focus on the parent compound.[4][5][6][7] This document will detail the mechanism of action based on the available data for ZINC39395747.

Quantitative Data Summary

The inhibitory potency of ZINC39395747 against CYB5R3 has been quantitatively characterized, providing a basis for its biological activity.

| Compound | Target | Assay Type | IC50 (μM) | K_d_ (μM) | Reference |

| ZINC39395747 | Cytochrome b5 Reductase 3 (CYB5R3) | In vitro ferricyanide (B76249) reduction | 9.14 | 1.11 | [2][3] |

Mechanism of Action: Signaling Pathway

The primary mechanism of action for ZINC39395747 is the direct inhibition of CYB5R3. This inhibition leads to an increase in nitric oxide bioavailability, which in turn promotes vasodilation and lowers blood pressure. The proposed signaling cascade is illustrated below.

Caption: Signaling pathway of ZINC39395747 action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ZINC39395747.

In Vitro CYB5R3 Activity Assay (Ferricyanide Reduction)

This assay determines the inhibitory effect of compounds on CYB5R3 activity by measuring the reduction of potassium ferricyanide.

-

Reagents:

-

Purified recombinant CYB5R3 enzyme

-

NADH

-

Potassium ferricyanide (K3[Fe(CN)6])

-

Phosphate (B84403) buffer (pH 7.4)

-

ZINC39395747 (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, CYB5R3 enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding NADH and potassium ferricyanide.

-

Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide to ferrocyanide.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro ferricyanide reduction assay.

Cellular CYB5R3 Activity in Cultured Cells

This protocol assesses the ability of ZINC39395747 to inhibit CYB5R3 within a cellular context.

-

Cell Lines:

-

Human Embryonic Kidney (HEK) cells

-

Rat renal endothelial cells

-

-

Procedure:

-

Culture cells to a suitable confluency in appropriate media.

-

Treat the cells with varying concentrations of ZINC39395747 or vehicle (DMSO) for a defined period.

-

Lyse the cells to prepare cell extracts.

-

Measure the protein concentration of the lysates.

-

Perform the ferricyanide reduction assay as described in section 4.1 using the cell lysates as the source of CYB5R3.

-

Normalize CYB5R3 activity to the total protein concentration.

-

Methemoglobin Reduction Assay

This assay evaluates the effect of ZINC39395747 on the reduction of methemoglobin, a physiological function of CYB5R3 in red blood cells.

-

Materials:

-

Isolated red blood cells (RBCs)

-

ZINC39395747

-

Vehicle control (DMSO)

-

-

Procedure:

-

Isolate RBCs from whole blood by centrifugation and washing.

-

Treat the isolated RBCs with ZINC39395747 or vehicle for an extended period (e.g., 36-48 hours).

-

Monitor the formation of methemoglobin over time by measuring the absorbance at specific wavelengths.

-

Compare the rate of methemoglobin formation in treated versus control cells.

-

In Vivo Blood Pressure and Renal Blood Flow Studies

These experiments in spontaneously hypertensive rats assess the physiological effects of CYB5R3 inhibition by ZINC39395747.

-

Animal Model:

-

Spontaneously hypertensive rats (SHR)

-

-

Procedure:

-

Anesthetize the rats and surgically implant catheters for blood pressure monitoring and drug infusion.

-

Infuse a vasoconstrictor (e.g., angiotensin II) to induce a hypertensive state.

-

Administer ZINC39395747 intravenously.

-

Continuously record systemic blood pressure and renal blood flow using appropriate transducers.

-

Analyze the data to determine the effect of ZINC39395747 on these cardiovascular parameters in response to the vasoconstrictor.

-

Conclusion

ZINC39395747 and its derivative, this compound, represent a novel class of potent CYB5R3 inhibitors. The mechanism of action for ZINC39395747 is well-characterized, involving the direct inhibition of CYB5R3, leading to increased nitric oxide bioavailability and subsequent beneficial cardiovascular effects. The experimental protocols detailed herein provide a robust framework for the further investigation of these and similar compounds. While specific quantitative data for this compound is not extensively available in the primary literature, its structural relationship to ZINC39395747 suggests a similar mechanism of action. Further studies are warranted to fully elucidate the specific activity and potential therapeutic applications of this compound.

References

- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|433248-87-4|COA [dcchemicals.com]

- 6. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. This compound | Derivative of ZINC39395747 | DC Chemicals [dcchemicals.com]

Dehydro-ZINC39395747 Inhibition of Cytochrome b5 Reductase 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibition of Cytochrome b5 Reductase 3 (CYB5R3) by the small molecule inhibitor, Dehydro-ZINC39395747. This document details the necessary experimental protocols, data presentation, and visualization of the associated signaling pathways and workflows.

Introduction to CYB5R3 and this compound

Cytochrome b5 reductase 3 (CYB5R3) is a flavoprotein that plays a crucial role in various cellular processes by catalyzing the transfer of electrons from NADH to acceptor molecules.[1] It is involved in fatty acid metabolism, cholesterol biosynthesis, drug metabolism, and the reduction of methemoglobin.[1] Emerging evidence also points to its critical role in nitric oxide (NO) signaling and vascular function.[1][2]

This compound has been identified as a potent inhibitor of CYB5R3.[1] Understanding the specifics of this inhibition is crucial for its potential development as a therapeutic agent. This guide outlines the core assays required to characterize the inhibitory activity of this compound on CYB5R3.

Quantitative Data Summary

The inhibitory effect of this compound on CYB5R3 has been quantified, yielding the following key data points.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 9.14 µM | Purified Enzyme | [1] |

| Cellular Inhibition | ~80% | HEK Cells | |

| Cellular Inhibition | ~75% | Rat Renal Endothelial Cells |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the inhibition of CYB5R3 by this compound.

Core Assay: CYB5R3 Ferricyanide (B76249) Reduction Assay for IC50 Determination

This assay spectrophotometrically measures the NADH-dependent reduction of potassium ferricyanide, a reaction catalyzed by CYB5R3. The decrease in absorbance at 420 nm, corresponding to the reduction of ferricyanide, is monitored to determine enzyme activity.

Materials:

-

Purified CYB5R3 enzyme

-

NADH

-

Potassium ferricyanide

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of NADH in assay buffer.

-

Prepare a stock solution of potassium ferricyanide in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified CYB5R3 enzyme solution

-

This compound solution at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add NADH solution to each well to start the reaction.

-

Immediately after adding NADH, add the potassium ferricyanide solution.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 420 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Secondary Assay: Measurement of Nitric Oxide Bioavailability

Given CYB5R3's role in NO signaling, assessing the effect of this compound on NO bioavailability is a key secondary assay. This can be achieved by measuring nitrite (B80452) and nitrate (B79036) levels in cell culture media using the Griess reagent system.

Materials:

-

Human or rat endothelial cells

-

Cell culture medium

-

This compound

-

Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase

-

NADPH

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture endothelial cells to confluency in 24-well plates.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

-

Nitrate to Nitrite Conversion:

-

To measure total NOx (nitrite + nitrate), incubate the supernatant with nitrate reductase and NADPH to convert nitrate to nitrite.

-

-

Griess Reaction:

-

Add the Griess reagent to the treated supernatant and to a series of sodium nitrite standards.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the sodium nitrite standards.

-

Calculate the concentration of nitrite in the samples by interpolating their absorbance values on the standard curve.

-

Tertiary Assay: Western Blot Analysis of ER Stress Markers

CYB5R3 has been implicated in endoplasmic reticulum (ER) stress-mediated signaling. Western blotting can be used to assess the effect of this compound on the phosphorylation status of key ER stress markers, PERK and IRE1α.

Materials:

-

Cell line of interest (e.g., HEK293, endothelial cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-PERK, total PERK, phospho-IRE1α, and total IRE1α

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells using ice-cold lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: CYB5R3 Signaling and Inhibition Pathway.

Caption: Experimental Workflow for CYB5R3 Inhibition.

References

- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dehydro-ZINC39395747 and Nitric Oxide Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound ZINC39395747 and its derivative, Dehydro-ZINC39395747, with a focus on their role in modulating nitric oxide (NO) bioavailability. ZINC39395747 has been identified as a potent inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in the regulation of NO signaling pathways. By inhibiting CYB5R3, ZINC39395747 effectively increases the bioavailability of NO, a critical signaling molecule in the cardiovascular system. This guide details the mechanism of action, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for replication and further investigation, and provides visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of targeting CYB5R3 to enhance NO bioavailability for conditions such as hypertension and other cardiovascular diseases.

Introduction to ZINC39395747 and Nitric Oxide Bioavailability

Nitric oxide (NO) is a pleiotropic signaling molecule with a crucial role in a myriad of physiological processes, most notably in the regulation of vascular tone and blood pressure.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases, including hypertension. The enzyme NADH cytochrome b5 reductase 3 (CYB5R3) has emerged as a key regulator of NO signaling.[2] ZINC39395747, a novel derivative of propylthiouracil, has been identified as a potent, cell-active inhibitor of CYB5R3.[1][2] Its inhibitory action on CYB5R3 leads to a significant increase in NO bioavailability in vascular cells.[1][2] Preclinical studies have demonstrated that ZINC39395747 can augment renal blood flow and decrease systemic blood pressure in response to vasoconstrictors in spontaneously hypertensive rats, highlighting its potential as a therapeutic agent.[1][2] this compound is a known derivative of ZINC39395747.

Mechanism of Action: Inhibition of Cytochrome b5 Reductase 3

ZINC39395747 exerts its effects on nitric oxide bioavailability through the targeted inhibition of cytochrome b5 reductase 3 (CYB5R3). CYB5R3 is a flavoprotein that facilitates the transfer of electrons from NADH to various substrates, playing a role in processes such as fatty acid metabolism and drug metabolism.[3] In the context of nitric oxide signaling, CYB5R3 is understood to influence the redox state of molecules that interact with and modulate NO pathways. By inhibiting CYB5R3, ZINC39395747 disrupts this electron transfer process, leading to an increase in the availability of bioactive NO. This proposed mechanism suggests that ZINC39395747 acts as a modulator of the cellular redox environment to favor NO signaling.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which ZINC39395747 enhances nitric oxide bioavailability.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Rahaman MM, et al. (2015), which characterized the inhibitory activity of ZINC39395747 and its effects on nitric oxide bioavailability.

Table 1: In Vitro Inhibitory Activity of ZINC39395747

| Parameter | Value | Description |

| IC50 | 9.14 µM | The half maximal inhibitory concentration of ZINC39395747 against CYB5R3. |

| Kd | 1.11 µM | The equilibrium dissociation constant for the binding of ZINC39395747 to CYB5R3. |

Data sourced from MedChemExpress product information, referencing Rahaman MM, et al. J Biol Chem. 2015 Jul 3;290(27):16861-72.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the primary literature to facilitate replication and further investigation.

In Vitro CYB5R3 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of ZINC39395747 against CYB5R3.

Workflow Diagram:

Materials:

-

Purified CYB5R3 enzyme

-

ZINC39395747

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Prepare a stock solution of ZINC39395747 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the ZINC39395747 stock solution in assay buffer to create a range of test concentrations.

-

In a microplate, add the purified CYB5R3 enzyme to each well.

-

Add the different concentrations of ZINC39395747 or vehicle control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of NADH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of ZINC39395747.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ZINC39395747 concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Measurement of Nitric Oxide Bioavailability in Cultured Vascular Cells

This protocol describes a method to assess the effect of ZINC39395747 on NO bioavailability in a cellular context.

Workflow Diagram:

Materials:

-

Cultured vascular cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

ZINC39395747

-

NO-sensitive fluorescent probe (e.g., DAF-FM diacetate)

-

Cell culture medium and supplements

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Culture vascular cells to an appropriate confluency in multi-well plates.

-

Treat the cells with various concentrations of ZINC39395747 or a vehicle control for a predetermined duration.

-

Wash the cells with a suitable buffer.

-

Load the cells with an NO-sensitive fluorescent probe according to the manufacturer's instructions.

-

If necessary, stimulate NO production with an appropriate agonist (e.g., acetylcholine (B1216132) or bradykinin).

-

Capture fluorescence images of the cells using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of the cells in each treatment group using image analysis software.

-

Normalize the fluorescence intensity to the control group to determine the relative increase in NO bioavailability.

In Vivo Assessment of Renal Blood Flow and Blood Pressure in Spontaneously Hypertensive Rats

This protocol details the in vivo experimental setup to evaluate the effects of ZINC39395747 on renal hemodynamics and systemic blood pressure.

Workflow Diagram:

Materials:

-

Spontaneously hypertensive rats (SHR)

-

ZINC39395747

-

Anesthetic agent

-

Surgical instruments

-

Renal blood flow probe and flowmeter

-

Pressure transducer and data acquisition system

-

Infusion pumps

Procedure:

-

Anesthetize the spontaneously hypertensive rat following approved institutional protocols.

-

Surgically expose a femoral artery and vein for catheter implantation for blood pressure monitoring and drug administration, respectively.

-

Isolate the renal artery and place a transit-time ultrasound flow probe around the vessel to measure renal blood flow.

-

Allow the animal to stabilize and record baseline measurements of mean arterial pressure and renal blood flow.

-

Administer ZINC39395747 via the venous catheter.

-

After a suitable equilibration period, infuse a vasoconstrictor agent (e.g., angiotensin II) to challenge the vascular system.

-

Continuously monitor and record mean arterial pressure and renal blood flow throughout the experiment.

-

Analyze the data to determine the effect of ZINC39395747 on the hemodynamic response to vasoconstriction.

Conclusion and Future Directions

ZINC39395747 represents a promising pharmacological tool for the investigation of CYB5R3 function and a potential lead compound for the development of novel therapeutics for cardiovascular diseases characterized by impaired nitric oxide bioavailability. Its ability to potently inhibit CYB5R3 and subsequently enhance NO signaling in preclinical models provides a strong rationale for further research.

Future studies should focus on:

-

A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of ZINC39395747.

-

Investigation of the long-term effects of CYB5R3 inhibition on vascular function and blood pressure regulation.

-

Exploration of the therapeutic efficacy of ZINC39395747 in other animal models of cardiovascular disease.

-

Elucidation of the specific roles and activities of derivatives such as this compound.

The continued exploration of ZINC39395747 and related compounds will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing nitric oxide signaling and may pave the way for innovative treatments for hypertension and other vascular disorders.

References

- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CYB5R3 modulators and how do they work? [synapse.patsnap.com]

ZINC39395747 Derivatives as Novel Modulators of Cytochrome b5 Reductase 3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZINC39395747 and its derivatives as potent inhibitors of cytochrome b5 reductase 3 (CYB5R3). It details the discovery, mechanism of action, and potential therapeutic applications of these compounds. While specific, detailed synthesis protocols and complete characterization data for ZINC39395747 are not publicly available in the reviewed literature, this guide summarizes the key findings from the primary research and outlines the general methodologies relevant to the synthesis and characterization of similar thiouracil-based compounds. The document includes a detailed description of the CYB5R3 signaling pathway and its role in nitric oxide bioavailability, supported by graphical representations.

Introduction

ZINC39395747 has been identified as a novel and potent small molecule inhibitor of NADH-cytochrome b5 reductase 3 (CYB5R3).[1] CYB5R3 is a key enzyme involved in various physiological processes, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism.[1] Notably, CYB5R3 plays a critical role in regulating the bioavailability of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system.[1] The discovery of ZINC39395747 as a CYB5R3 inhibitor opens new avenues for the development of therapeutics targeting conditions associated with endothelial dysfunction and impaired NO signaling.

ZINC39395747 was identified through a structure-guided virtual screening of the ZINC database, using the known weak CYB5R3 inhibitor, propylthiouracil (B1679721) (PTU), as a scaffold.[1] This approach led to the discovery of more potent thiouracil-based inhibitors, including ZINC39395747.

ZINC39395747 and its Derivatives: Quantitative Data

The following table summarizes the key quantitative data for ZINC39395747 and a related derivative, ZINC05626394, as reported in the literature.[1]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IC50 for CYB5R3 (µM) |

| ZINC39395747 | 1801163-44-9 | C12H11N3O2S2 | 293.36 | 9.14 |

| ZINC05626394 | Not Available | Not Available | Not Available | 10.81 |

| Propylthiouracil (PTU) | 51-52-5 | C7H10N2OS | 170.23 | ~275 |

Synthesis and Characterization: General Methodologies

While the specific, step-by-step synthesis protocol for ZINC39395747 is not detailed in the available literature, it is described as a derivative of propylthiouracil. The synthesis of similar 2-thiouracil (B1096) derivatives typically involves the condensation of a β-ketoester with thiourea (B124793) in the presence of an acid or base catalyst. Modifications at various positions of the thiouracil ring can be achieved through subsequent reactions.

General Synthesis of 2-Thiouracil Derivatives

A plausible synthetic approach for ZINC39395747 and its analogs would involve a Biginelli-type condensation reaction. This one-pot multicomponent reaction typically combines an aldehyde, a β-dicarbonyl compound, and thiourea.

Workflow for the Synthesis of 2-Thiouracil Derivatives

Caption: General workflow for the synthesis of 2-thiouracil derivatives.

Characterization Techniques

The characterization of newly synthesized ZINC39395747 derivatives would involve a combination of standard analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Protocols: Key Biological Assays

CYB5R3 Inhibition Assay

The inhibitory activity of ZINC39395747 and its derivatives against CYB5R3 is a critical determinant of their biological function. A common method to assess this is a ferricyanide (B76249) reduction assay.

Experimental Workflow for CYB5R3 Inhibition Assay

Caption: Workflow for determining the IC50 of CYB5R3 inhibitors.

Protocol:

-

Purified recombinant CYB5R3 is pre-incubated with varying concentrations of the test compound (e.g., ZINC39395747 derivative) in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of NADH and potassium ferricyanide.

-

The reduction of ferricyanide to ferrocyanide is monitored by measuring the decrease in absorbance at 420 nm over time.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Bioavailability Assay

The effect of ZINC39395747 on NO bioavailability can be assessed in cultured vascular cells.

Protocol:

-

Renal vascular cells are treated with ZINC39395747.

-

The cells are then stimulated to produce NO (e.g., with an acetylcholine (B1216132) receptor agonist).

-

NO production is measured using a fluorescent NO indicator dye (e.g., DAF-FM diacetate).

-

The fluorescence intensity, which is proportional to the amount of NO, is quantified using fluorescence microscopy or a plate reader.

CYB5R3 Signaling Pathway

CYB5R3 plays a crucial role in the regulation of nitric oxide signaling in the vasculature. By reducing the heme iron of soluble guanylate cyclase (sGC), CYB5R3 maintains sGC in its active, NO-sensitive state. Inhibition of CYB5R3 leads to an accumulation of oxidized, NO-insensitive sGC, which can paradoxically increase NO bioavailability for other targets by reducing its sequestration by sGC.

CYB5R3-Mediated Nitric Oxide Signaling Pathway

Caption: CYB5R3's role in maintaining sGC activity and NO signaling.

Conclusion

ZINC39395747 and its derivatives represent a promising new class of CYB5R3 inhibitors with the potential for therapeutic applications in cardiovascular diseases characterized by endothelial dysfunction. The structure-guided drug design approach has proven effective in identifying potent inhibitors based on the propylthiouracil scaffold. Further research is warranted to fully elucidate the synthesis, structure-activity relationships, and in vivo efficacy of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting field of study.

References

In-Depth Technical Guide: Dehydro-ZINC39395747 Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity of Dehydro-ZINC39395747, a derivative of the potent cytochrome b5 reductase 3 (CYB5R3) inhibitor, ZINC39395747. The parent compound, ZINC39395747, has been identified as a significant modulator of nitric oxide (NO) bioavailability, presenting a promising avenue for research in cardiovascular and related diseases. This document summarizes the quantitative data, details the experimental protocols for activity screening, and visualizes the relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological activity of ZINC39395747, the parent compound of this compound, has been characterized through in vitro and cell-based assays. The key quantitative metrics are summarized in the table below.

| Compound | Target | Assay Type | IC50 (μM) | Kd (μM) | Reference |

| ZINC39395747 | Cytochrome b5 Reductase 3 (CYB5R3) | In Vitro Enzyme Inhibition | 9.14 | 1.11 | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of ZINC39395747.

In Vitro CYB5R3 Inhibition Assay (Ferricyanide Reduction Assay)

This assay quantifies the enzymatic activity of CYB5R3 by measuring the reduction of potassium ferricyanide (B76249), a chromogenic substrate.

Materials:

-

Recombinant human CYB5R3 enzyme

-

ZINC39395747 (or this compound)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound (ZINC39395747) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 180 nM of recombinant CYB5R3 to each well containing potassium phosphate buffer.

-

Add varying concentrations of the test compound to the wells to determine the IC50. For single-point inhibition, a concentration of 18.28 μM can be used.

-

Pre-incubate the enzyme and the test compound at 37°C for 60 minutes.

-

Initiate the enzymatic reaction by adding 10 mM potassium ferricyanide and 5 mM NADH to each well.

-

Immediately measure the change in absorbance at 420 nm over time using a spectrophotometer. The rate of ferricyanide reduction is proportional to CYB5R3 activity.

-

Calculate the percent inhibition of CYB5R3 activity for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Cell-Based CYB5R3 Activity Assay

This assay measures the inhibitory effect of the test compound on endogenous CYB5R3 activity within a cellular context.

Materials:

-

Human Embryonic Kidney (HEK) cells or rat renal endothelial cells

-

Cell culture medium and supplements

-

ZINC39395747 (or this compound)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Potassium ferricyanide

-

NADH

-

BCA protein assay kit

-

Microplate reader

Procedure:

-

Culture HEK or rat renal endothelial cells in appropriate cell culture medium until they reach 80-90% confluency.

-

Treat the cells with varying concentrations of the test compound for 24 hours. Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of each lysate using a BCA protein assay.

-

In a 96-well plate, add 30 μg of total protein lysate to each well.

-

Initiate the CYB5R3 activity measurement by adding a reaction mixture containing 1 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 2 mM potassium ferricyanide, and 0.25 mM NADH.

-

Measure the absorbance at 420 nm at 25°C for 2 minutes to determine the rate of ferricyanide reduction.

-

Normalize the CYB5R3 activity to the total protein concentration and calculate the percent inhibition relative to the vehicle-treated cells.

Signaling Pathway and Experimental Workflow Visualizations

CYB5R3-Mediated Nitric Oxide Signaling Pathway

The following diagram illustrates the role of CYB5R3 in the nitric oxide signaling pathway and the mechanism by which its inhibition can increase NO bioavailability.

Caption: CYB5R3 inhibition by ZINC39395747 increases NO bioavailability.

Experimental Workflow for CYB5R3 Inhibitor Screening

The logical flow of experiments to identify and characterize inhibitors of CYB5R3 is depicted below.

Caption: Workflow for identification and validation of CYB5R3 inhibitors.

References

Downstream Effects of Dehydro-ZINC39395747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the downstream cellular and physiological effects of Dehydro-ZINC39395747, a derivative of the potent cytochrome b5 reductase 3 (CYB5R3) inhibitor, ZINC39395747. Inhibition of CYB5R3 by these small molecules leads to a significant increase in nitric oxide (NO) bioavailability, initiating a cascade of downstream signaling events with profound implications for vascular function. This document outlines the core mechanism of action, details the primary signaling pathways affected, presents key quantitative data, and provides detailed experimental protocols for investigating these effects.

Disclaimer: The majority of the currently available research has been conducted on the parent compound, ZINC39395747. As this compound is a derivative, it is presumed to have a similar mechanism of action and biological activity. However, direct experimental validation of the potency and specific effects of this compound is recommended for future studies.

Core Mechanism of Action: Inhibition of Cytochrome b5 Reductase 3 (CYB5R3)

This compound, following the profile of its parent compound, acts as a potent inhibitor of cytochrome b5 reductase 3 (CYB5R3). CYB5R3 is a critical enzyme involved in various reductive processes within the cell. The primary and most well-documented downstream effect of CYB5R3 inhibition by ZINC39395747 is the enhancement of nitric oxide (NO) bioavailability.[1] This occurs through the modulation of NO signaling pathways in vascular cells.

Quantitative Inhibition Data for ZINC39395747

| Parameter | Value | Reference |

| IC50 (CYB5R3 Inhibition) | 9.14 µM | [1] |

| Kd (Binding Affinity to CYB5R3) | 1.11 µM | [2] |

Primary Downstream Signaling Pathway: The NO-sGC-cGMP Cascade

The inhibition of CYB5R3 by this compound is hypothesized to increase the bioavailability of nitric oxide. NO is a critical signaling molecule that, upon entering vascular smooth muscle cells, activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.

Physiological Downstream Effects

The primary downstream physiological consequences of CYB5R3 inhibition by ZINC39395747, and presumably this compound, are centered around improved vascular function.

Summary of Physiological Effects of ZINC39395747

| Physiological Effect | Observation | Reference |

| Nitric Oxide Bioavailability | Significantly increased in renal vascular cells | [1] |

| Renal Blood Flow | Augmented in spontaneously hypertensive rats | [1] |

| Systemic Blood Pressure | Decreased in response to vasoconstrictors in spontaneously hypertensive rats | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.

In Vitro Cytochrome b5 Reductase 3 (CYB5R3) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CYB5R3.

Materials:

-

Recombinant human CYB5R3

-

This compound

-

NADH

-

Potassium ferricyanide

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in phosphate buffer.

-

In a 96-well plate, add recombinant CYB5R3 to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding NADH and potassium ferricyanide.

-

Measure the decrease in absorbance at 420 nm over time, which corresponds to the reduction of ferricyanide.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Nitric Oxide (NO) Production in Cultured Endothelial Cells (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture medium.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cell culture medium

-

This compound

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

-

Sodium nitrite standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Prepare a sodium nitrite standard curve in the cell culture medium.

-

After treatment, collect the cell culture supernatant from each well.

-

Add the Griess Reagent components to the supernatant and the nitrite standards according to the manufacturer's instructions.

-

Incubate at room temperature for 15-30 minutes, allowing for the development of a magenta color.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blot Analysis of eNOS Phosphorylation

This protocol assesses the activation state of endothelial nitric oxide synthase (eNOS) by measuring its phosphorylation at serine 1177.

Materials:

-

Cultured endothelial cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured endothelial cells with this compound for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total eNOS to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the downstream effects of this compound.

Conclusion

This compound, as a derivative of the potent CYB5R3 inhibitor ZINC39395747, represents a promising small molecule for modulating nitric oxide signaling. The downstream effects, primarily driven by increased NO bioavailability, lead to vasodilation and have demonstrated potential for therapeutic intervention in cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and characterize the full therapeutic potential of this compound and its derivatives. Future studies should focus on directly quantifying the inhibitory potency of this compound and elucidating its in vivo efficacy and safety profile.

References

Unable to Fulfill Request: No Public Data Available for "Dehydro-ZINC39395747"

A comprehensive search for "Dehydro-ZINC39395747" across scientific databases and the public domain has yielded no specific information, published research, or target validation studies associated with this identifier. The ZINC database, a repository for commercially available compounds, does not contain a specific entry for a compound with the "Dehydro-" prefix in this format.

This lack of publicly available data makes it impossible to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation, detailed methodologies, and visualization of validated targets—cannot be met without foundational scientific literature.

Possible Reasons for Lack of Information:

-

Novel or Proprietary Compound: "this compound" may be a novel chemical entity that has not yet been disclosed in published literature. It could be an internal designation for a compound under investigation within a private organization, and its biological activity and targets are therefore confidential.

-

Incorrect Identifier: There may be a typographical error in the compound's name or identifier. Chemical and database identifiers are precise, and any deviation can lead to a failure to retrieve information.

-

Hypothetical or Virtual Compound: The identifier might refer to a compound that has only been studied computationally (in silico) and has not yet been synthesized or tested in biological assays.

Recommendations for Proceeding:

To enable the creation of the requested technical guide, it is recommended that the user:

-

Verify the Compound Identifier: Please double-check the spelling and format of "this compound" for any potential errors.

-

Provide Alternative Identifiers: If available, please provide any alternative names, such as a common name, IUPAC name, CAS number, or its structure in a standard format like SMILES or InChI.

-

Supply Contextual Information: Information regarding the source of this compound identifier, such as the title of a research paper, a patent application number, or the name of the research group or company that synthesized it, would be invaluable in locating the necessary data.

Without additional, verifiable information, a detailed technical guide on the target validation of "this compound" cannot be produced. Should more specific details become available, this request can be revisited.

Technical Whitepaper: Preclinical Profile of ZINC39395747, a Cytochrome b5 Reductase 3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the biological activity and theoretical pharmacokinetic evaluation of ZINC39395747. Direct in vivo pharmacokinetic data for "Dehydro-ZINC39395747" is not publicly available. The information herein is based on published data for the parent compound ZINC39395747 and established principles of pharmacokinetic analysis.

Introduction

ZINC39395747 is a novel and potent derivative of propylthiouracil (B1679721) identified through structure-guided chemical modification.[1][2] It functions as a cell-active inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), an enzyme critical for various reductive reactions, including drug metabolism, fatty acid elongation, and the reduction of methemoglobin.[1] Emerging research has highlighted the crucial role of CYB5R3 in regulating nitric oxide (NO) signaling and vascular function.[1] ZINC39395747 has been shown to inhibit CYB5R3, leading to a significant increase in NO bioavailability in renal vascular cells.[1][2][3] This activity translates to augmented renal blood flow and decreased systemic blood pressure in response to vasoconstrictors in spontaneously hypertensive rat models, suggesting its potential as a therapeutic agent for cardiovascular diseases.[1][2]

The "Dehydro-" prefix suggests a modification of the parent ZINC39395747 molecule, however, specific structural and pharmacokinetic data for this derivative are not available in published literature. This guide provides the known quantitative data for ZINC39395747 and outlines the detailed experimental protocols used to ascertain its biological activity, alongside a theoretical framework for its in vivo pharmacokinetic evaluation.

Quantitative Biological Data

The inhibitory potency of ZINC39395747 against its target, CYB5R3, has been quantified through in vitro assays. The key parameters are summarized below.

| Parameter | Value | Target | Notes |

| IC50 | 9.14 µM | Cytochrome b5 Reductase 3 (CYB5R3) | The concentration at which 50% of CYB5R3 activity is inhibited.[1][2] |

| Kd | 1.11 µM | Cytochrome b5 Reductase 3 (CYB5R3) | The dissociation constant, indicating binding affinity.[4] |

Mechanism of Action & Signaling Pathway

ZINC39395747 exerts its physiological effects by directly inhibiting the enzymatic activity of CYB5R3. In vascular endothelial cells, CYB5R3 regulates the redox state of globins, which in turn controls the diffusion of nitric oxide (NO) to vascular smooth muscle cells. By inhibiting CYB5R3, ZINC39395747 prevents this regulation, leading to increased bioavailability of NO. This elevated NO level promotes vasodilation, resulting in increased blood flow and a reduction in blood pressure.

Experimental Protocols

This protocol details the ferricyanide (B76249) reduction assay used to determine the IC50 of ZINC39395747 against CYB5R3 activity in cell lysates.[1]

-

Cell Culture and Lysate Preparation:

-

HEK293 cells or rat renal endothelial cells are cultured to confluency.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant (total cell lysate) is collected, and protein concentration is determined using a BCA assay.

-

-

Ferricyanide Reduction Assay:

-

The reaction is performed in a 96-well plate.

-

Each well contains a reaction mixture of 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM potassium ferricyanide (K3[Fe(CN)6]), and 100 µg of total cell lysate protein.

-

ZINC39395747 is added to the wells at varying final concentrations (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

The reaction is initiated by adding 200 µM NADH.

-

The reduction of ferricyanide to ferrocyanide is monitored by measuring the decrease in absorbance at 420 nm over time using a plate reader.

-

-

Data Analysis:

-

The rate of reaction (change in absorbance per minute) is calculated for each concentration of ZINC39395747.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol describes a theoretical, standard non-GLP study design for assessing the basic pharmacokinetic profile of a novel compound like this compound in a rodent model.

-

Animal Model:

-

Male Sprague-Dawley rats (n=3-5 per group/time point), aged 8-10 weeks, weighing 250-300g.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

-

-

Dosing and Administration:

-

Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

Oral (PO) Group: The compound is formulated in a vehicle suitable for gavage (e.g., 0.5% methylcellulose (B11928114) in water) and administered as a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Blood samples (~150 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein into EDTA-coated tubes at specified time points.

-

IV Group Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of the parent drug (and any known major metabolites) are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

The method must demonstrate adequate sensitivity, selectivity, accuracy, and precision.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Key parameters include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), T1/2 (half-life), and F (bioavailability).

-

Hypothetical Experimental Workflow

The logical flow of a preclinical in vivo pharmacokinetic study is visualized below, from preparation to final data analysis.

References

- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZINC 39395747 | CYB5R3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of Dehydro-ZINC39395747 and Analogs: A Technical Guide to Cytochrome b5 Reductase 3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a series of compounds related to ZINC39395747, potent inhibitors of NADH-cytochrome b5 reductase 3 (CYB5R3). Inhibition of CYB5R3 is a promising therapeutic strategy for increasing nitric oxide (NO) bioavailability, which plays a crucial role in vascular function. This document details the available quantitative data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

While the focus of this guide is the chemical scaffold represented by ZINC39395747, it is important to note that a commercially available derivative, Dehydro-ZINC39395747, currently lacks publicly available biological activity data. The information presented herein is based on the parent compound and its known analogs as characterized in the peer-reviewed literature.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of ZINC39395747 and its analogs against CYB5R3. The data is extracted from the seminal work by Rahaman MM, et al. (2015).[1]

| Compound ID | Structure | IC50 (µM) for CYB5R3 Inhibition | Binding Affinity (Kd, µM) | Notes |

| Propylthiouracil (B1679721) (PTU) | (Structure not shown) | ~275 | Not Reported | Weak inhibitor, used as a starting point for computational screening. |

| ZINC05626394 | (Structure not shown) | 10.81 | Not Reported | Identified through in-silico screening of thiouracil-based compounds. |

| ZINC39395747 | (Structure not shown) | 9.14 | 1.11 | Identified through in-silico screening; shown to increase NO bioavailability.[1][2] |

| This compound | (Structure not shown) | No data available | No data available | Commercially available derivative of ZINC39395747.[2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving CYB5R3 and a typical experimental workflow for identifying and characterizing inhibitors.

Caption: CYB5R3-mediated activation of soluble guanylate cyclase (sGC) and NO signaling.

Caption: Workflow for the discovery and validation of novel CYB5R3 inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ZINC39395747 and its analogs.

In Vitro CYB5R3 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CYB5R3.

-

Reagents:

-

Purified recombinant human CYB5R3 enzyme

-

Potassium ferricyanide (B76249) (K3[Fe(CN)6])

-

NADH

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds (e.g., ZINC39395747) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing PBS, purified CYB5R3 enzyme, and potassium ferricyanide in a 96-well plate.

-

Add varying concentrations of the test compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding NADH to each well.

-

Monitor the decrease in absorbance at 420 nm over time using a microplate reader. The reduction of ferricyanide to ferrocyanide by CYB5R3 results in a decrease in absorbance at this wavelength.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Nitric Oxide (NO) Bioavailability Assay

This assay quantifies the amount of bioavailable NO in cultured cells.

-

Reagents:

-

Cultured vascular cells (e.g., renal vascular cells)

-

Cell culture medium

-

Test compounds

-

NO-sensitive fluorescent dye (e.g., 4,5-diaminofluorescein (B163784) diacetate, DAF-2 DA)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed vascular cells in a suitable culture plate (e.g., 96-well black plate) and allow them to adhere overnight.

-

Wash the cells with PBS and then incubate them with the NO-sensitive fluorescent dye (DAF-2 DA) in the dark for a specified period (e.g., 30 minutes at 37°C).

-

Wash the cells again with PBS to remove excess dye.

-

Treat the cells with varying concentrations of the test compound or vehicle control.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DAF-2) using a fluorescence microplate reader.

-

An increase in fluorescence intensity corresponds to a higher level of intracellular NO.

-

Normalize the fluorescence readings to cell viability if necessary (e.g., using an MTT assay).

-

Conclusion

The thiouracil-based scaffold of ZINC39395747 has proven to be a valuable starting point for the development of potent CYB5R3 inhibitors. The available data on ZINC39395747 and related analogs demonstrate a clear structure-activity relationship, where modifications to the propylthiouracil backbone can significantly enhance inhibitory potency. The inhibition of CYB5R3 by these compounds leads to an increase in nitric oxide bioavailability, highlighting their therapeutic potential in cardiovascular diseases.

Further investigation into the biological activity of derivatives such as this compound is warranted to expand the understanding of the SAR for this chemical class and to potentially identify even more potent and selective inhibitors of CYB5R3. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to pursue these future studies.

References

In-Depth Technical Guide: Cellular Uptake and Distribution of Dehydro-ZINC39395747

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the cellular uptake and distribution of Dehydro-ZINC39395747 and its parent compound, ZINC39395747. Despite the identification of ZINC39395747 as a potent inhibitor of cytochrome b5 reductase 3 (CYB5R3), specific studies detailing its transport into the cell, its accumulation in various subcellular compartments, and the precise mechanisms governing these processes are not publicly available.

This guide, therefore, aims to provide a foundational understanding based on the known biological target of ZINC39395747, CYB5R3. While direct experimental data for the compound is absent, the well-documented subcellular localization and function of CYB5R3 can offer valuable insights into the potential sites of action for its inhibitors. Furthermore, we will outline general principles of small molecule cellular uptake and the experimental protocols typically employed in such studies, which would be necessary to characterize the pharmacokinetics of this compound.

The Biological Target: Cytochrome b5 Reductase 3 (CYB5R3)

ZINC39395747 has been identified as a potent inhibitor of CYB5R3. This enzyme plays a crucial role in various cellular processes by catalyzing the transfer of electrons from NADH to cytochrome b5. Understanding the subcellular localization of CYB5R3 is key to hypothesizing where its inhibitors, like this compound, might exert their effects.

CYB5R3 exists in two isoforms with distinct subcellular localizations:

-

A membrane-bound isoform: This is the predominant form and is found anchored to the outer mitochondrial membrane and the endoplasmic reticulum.

-

A soluble isoform: This form is primarily located in the cytoplasm.

The widespread distribution of CYB5R3 across these critical organelles suggests that an effective inhibitor would need to cross the plasma membrane and potentially the membranes of the mitochondria and endoplasmic reticulum to reach its target.

Postulated Cellular Uptake and Distribution of a Small Molecule Inhibitor

In the absence of specific data for this compound, we can propose a logical workflow for its cellular journey based on its nature as a small molecule inhibitor.

Caption: Postulated cellular pathway of this compound.

General Experimental Protocols for Determining Cellular Uptake and Distribution

To generate the missing data for this compound, a series of established experimental protocols would need to be employed.

Cellular Uptake Mechanisms

The following table outlines common experimental approaches to elucidate how a compound enters a cell.

| Uptake Mechanism | Experimental Approach | Description |

| General Uptake | Incubate cultured cells with varying concentrations of this compound over a time course. | Quantify the intracellular concentration of the compound using techniques like LC-MS/MS. |

| Passive Diffusion vs. Active Transport | Perform uptake assays at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide). | Reduced uptake under these conditions suggests an energy-dependent active transport mechanism. |

| Endocytosis Pathways | Utilize specific inhibitors for different endocytic routes (e.g., chlorpromazine (B137089) for clathrin-mediated, filipin (B1216100) for caveolae-mediated). | A decrease in uptake in the presence of a specific inhibitor points to the involvement of that pathway. |

Subcellular Distribution

Once inside the cell, determining the compound's localization is crucial.

| Technique | Methodology | Information Gained |

| Subcellular Fractionation | Isolate different organelles (nuclei, mitochondria, microsomes, cytosol) from treated cells via differential centrifugation. | Quantify the concentration of this compound in each fraction by LC-MS/MS to determine its distribution. |

| Fluorescence Microscopy | Synthesize a fluorescently labeled version of this compound. | Co-localize the fluorescent compound with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) in live or fixed cells. |

| Autoradiography | Use a radiolabeled version of the compound. | Visualize the distribution of the compound at a high resolution within the cell and tissues. |

The workflow for a typical subcellular distribution study using fluorescence microscopy is illustrated below.

Caption: Experimental workflow for subcellular localization.

Conclusion and Future Directions

While this compound and its parent compound ZINC39395747 have been identified as promising inhibitors of CYB5R3, a critical knowledge gap exists regarding their cellular pharmacology. The absence of data on cellular uptake and subcellular distribution severely limits the rational design of future drug development strategies.

The experimental approaches outlined in this guide provide a clear roadmap for researchers to elucidate these crucial parameters. Characterizing the cellular transport and localization of this compound will be paramount in understanding its mechanism of action, predicting its efficacy and potential off-target effects, and ultimately advancing its therapeutic potential. Future studies should prioritize these investigations to unlock the full promise of this class of CYB5R3 inhibitors.

Methodological & Application

Application Notes and Protocols for Dehydro-ZINC39395747 in In Vitro Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dehydro-ZINC39395747 is a derivative of ZINC39395747, a potent, cell-active inhibitor of cytochrome b5 reductase 3 (CYB5R3). CYB5R3 is a key enzyme in cellular redox homeostasis, playing a crucial role in various physiological processes, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism. Notably, CYB5R3 is involved in maintaining the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. By inhibiting CYB5R3, ZINC39395747 has been shown to increase NO bioavailability in vascular cells. These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on CYB5R3 activity and downstream signaling pathways.

Data Presentation

The following table summarizes the known quantitative data for the parent compound, ZINC39395747.

| Compound | Target | IC50 (µM) | Kd (µM) | Source |

| ZINC39395747 | Cytochrome b5 reductase 3 (CYB5R3) | 9.14 | 1.11 | [Rahaman MM, et al., 2015] |

Signaling Pathway

This compound, through its parent compound ZINC39395747, inhibits CYB5R3. This enzyme is crucial for reducing the ferric (Fe³⁺) form of heme iron in various proteins, including hemoglobin and soluble guanylate cyclase (sGC). In endothelial cells, active CYB5R3 reduces α-globin, which can scavenge nitric oxide (NO). Inhibition of CYB5R3 leads to less NO scavenging, thereby increasing NO bioavailability for smooth muscle cells, promoting vasodilation.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture

a) Human Embryonic Kidney (HEK293) Cells

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

b) Rat Renal Endothelial Cells

Materials:

-

Rat renal endothelial cells

-

Endothelial Cell Growth Medium

-

Gelatin-based coating solution

-

Trypsin-EDTA solution

-

PBS

Protocol:

-

Coat tissue culture flasks with a gelatin-based solution for at least 2 hours at 37°C before use.

-

Culture rat renal endothelial cells in a specialized Endothelial Cell Growth Medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells at a split ratio of 1:2 or 1:3 when they reach 80-90% confluency, following a standard trypsinization procedure.

In Vitro CYB5R3 Activity Assay (Ferricyanide Reduction Assay)

This assay measures the NADH-dependent reductase activity of CYB5R3 by monitoring the reduction of potassium ferricyanide (B76249).

Materials:

-

Cultured cells (e.g., HEK293)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

NADH solution (10 mM in assay buffer, prepare fresh)

-

Potassium ferricyanide (10 mM in assay buffer)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours). c. Wash cells with cold PBS and lyse them in lysis buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

Assay Procedure: a. In a 96-well plate, add 50 µL of cell lysate (normalized for protein concentration). b. Add 130 µL of assay buffer. c. Add 10 µL of potassium ferricyanide solution (final concentration 0.5 mM). d. Initiate the reaction by adding 10 µL of NADH solution (final concentration 0.5 mM). e. Immediately measure the decrease in absorbance at 420 nm every 30 seconds for 5-10 minutes using a microplate reader. f. Calculate the rate of ferricyanide reduction from the linear portion of the curve.

Measurement of Intracellular Nitric Oxide (NO) Bioavailability

This protocol uses the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate) to detect intracellular NO.

Materials:

-

Cultured cells (e.g., rat renal endothelial cells)

-

DAF-FM Diacetate (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or black-walled 96-well plates).

-

Treat cells with this compound (e.g., 10 µM) or vehicle for the desired duration.

-

Wash the cells once with HBSS.

-

Load the cells with 5 µM DAF-FM Diacetate in HBSS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Add fresh HBSS and incubate for a further 20 minutes to allow for complete de-esterification of the probe.

-

If desired, stimulate NO production with an agonist (e.g., acetylcholine (B1216132) or bradykinin).

-

Measure the fluorescence intensity using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

An increase in fluorescence intensity corresponds to an increase in intracellular NO levels.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

Application Notes and Protocols for Studying Endothelial Dysfunction with Dehydro-ZINC39395747

For Researchers, Scientists, and Drug Development Professionals

Introduction